molecular formula C12H15N3O B2977516 (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine CAS No. 877964-56-2

(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine

Cat. No.: B2977516
CAS No.: 877964-56-2
M. Wt: 217.272
InChI Key: NGFVORJRIAJDAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine is a chemical compound known for its unique structure, which combines a methoxyphenyl group with a methyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine typically involves the coupling of a methoxyphenyl derivative with a methyl-imidazole derivative. One common method involves the use of a C-N coupling reaction, where p-anisidine (4-methoxyaniline) is reacted with a suitable imidazole derivative under controlled conditions . The reaction is often catalyzed by palladium-based catalysts and requires a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a saturated imidazoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of imidazoline derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied for its ability to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    (4-methoxyphenyl)(1-methyl-1H-indol-2-yl)methanamine: Similar structure but with an indole ring instead of an imidazole ring.

    (4-methoxyphenyl)(1-methyl-1H-benzimidazol-2-yl)methanamine: Contains a benzimidazole ring, offering different biological activities.

Uniqueness

The uniqueness of (4-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its imidazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

(4-methoxyphenyl)-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-15-8-7-14-12(15)11(13)9-3-5-10(16-2)6-4-9/h3-8,11H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFVORJRIAJDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.